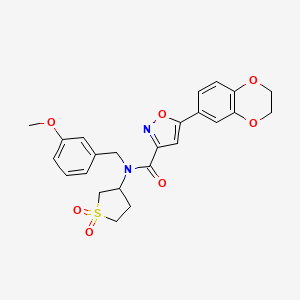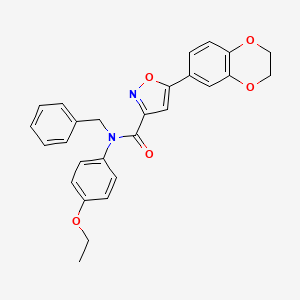![molecular formula C24H30ClN3O4S B11349070 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349070.png)
1-[(4-chlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenyl methanesulfonyl chloride . This intermediate is then reacted with piperidine and 2-(diethylcarbamoyl)phenylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:
4-Chlorophenyl methanesulfonyl chloride: An intermediate used in the synthesis of the target compound.
N-(2-Diethylcarbamoylphenyl)piperidine-4-carboxamide: A related compound with a similar core structure but lacking the chlorophenyl methanesulfonyl group.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30ClN3O4S |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-3-27(4-2)24(30)21-7-5-6-8-22(21)26-23(29)19-13-15-28(16-14-19)33(31,32)17-18-9-11-20(25)12-10-18/h5-12,19H,3-4,13-17H2,1-2H3,(H,26,29) |
InChI Key |
BCJDGVSTXISTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11348993.png)
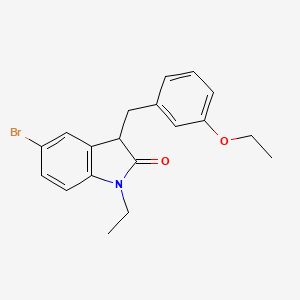

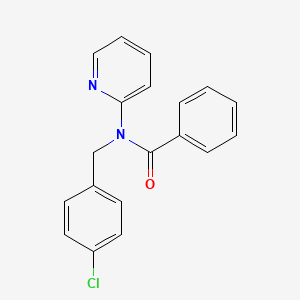

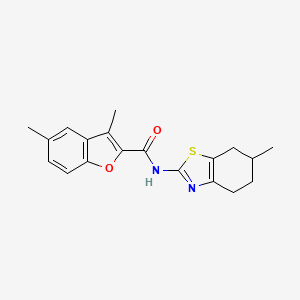
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11349040.png)
![Ethyl 4-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11349044.png)
![N-(3,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349045.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349048.png)
![1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11349050.png)
![2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11349052.png)
